2-(4-methoxyphenyl)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide
Description
This compound features a 4-methoxyphenyl group attached to an acetamide moiety, which is further linked via a methylene bridge to a 5-oxo-1-phenylpyrrolidin-3-yl ring.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-25-18-9-7-15(8-10-18)11-19(23)21-13-16-12-20(24)22(14-16)17-5-3-2-4-6-17/h2-10,16H,11-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSFPGGAWXALRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrrolidinone ring: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the methoxyphenyl group: This step might involve a substitution reaction where a methoxyphenyl group is introduced to the intermediate compound.
Formation of the acetamide moiety: This can be done through an acylation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions might target the carbonyl group in the pyrrolidinone ring.
Substitution: Substitution reactions can occur at various positions, depending on the reactivity of the functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could lead to an alcohol or amine derivative.
Scientific Research Applications
2-(4-methoxyphenyl)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide may have various applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as anti-inflammatory or analgesic effects.
Industry: Use in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The methoxyphenyl group could be involved in binding interactions, while the pyrrolidinone ring might influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Flexibility : The target compound’s synthesis () uses milder conditions compared to analogs requiring strong bases (e.g., K₂CO₃ in DMF for pyridine derivatives ), which may favor scalability.
- Activity Trends: Quinazoline sulfonyl analogs () show potent anticancer activity, suggesting that substituting the pyrrolidinone core with electron-deficient heterocycles could enhance efficacy.
- Solubility and Binding : The oxadiazole and sulfamoyl groups in analogs () highlight strategies to balance lipophilicity and solubility, critical for drug-likeness.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
